N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
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Overview
Description
N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is a complex organic compound featuring a benzamide core linked to an indole moiety through a thioether bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, which is then functionalized to introduce the thioether linkage. The final step involves the coupling of this intermediate with 2-methylbenzamide under conditions that promote amide bond formation.
Indole Synthesis: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Thioether Formation:
Amide Coupling: The final coupling step involves the reaction of the thioether-indole intermediate with 2-methylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group in N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the amide bond or the indole ring under specific conditions. Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Halogenation, nitration, and sulfonation are typical reactions facilitated by reagents like bromine, nitric acid, and sulfuric acid, respectively.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Bromine (Br2), nitric acid (HNO3), sulfuric acid (H2SO4)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amide derivatives, reduced indole derivatives
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds
Scientific Research Applications
Chemistry
In chemistry, N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its indole core is a common motif in many bioactive molecules, and the thioether linkage can modulate biological activity. Research is ongoing to explore its potential as an anticancer, antimicrobial, or anti-inflammatory agent.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties. Its structural features may contribute to the design of advanced polymers or nanomaterials.
Mechanism of Action
The mechanism by which N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, while the thioether linkage can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(3-(benzylthio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
- N-(2-(3-((2,5-dimethylphenyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
- N-(2-(3-(methylthio)-1H-indol-1-yl)ethyl)-2-methylbenzamide
Uniqueness
N-(2-(3-((2,5-dimethylbenzyl)thio)-1H-indol-1-yl)ethyl)-2-methylbenzamide is unique due to the specific substitution pattern on the benzylthio group and the presence of the 2-methylbenzamide moiety. These structural features can significantly influence its chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-[2-[3-[(2,5-dimethylphenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2OS/c1-19-12-13-20(2)22(16-19)18-31-26-17-29(25-11-7-6-10-24(25)26)15-14-28-27(30)23-9-5-4-8-21(23)3/h4-13,16-17H,14-15,18H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJRXMJYKYVCAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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